molecular formula C12H16BrN B1450464 4-(3-Bromophenyl)-3,3-dimethylpyrrolidine CAS No. 1893916-51-2

4-(3-Bromophenyl)-3,3-dimethylpyrrolidine

Cat. No. B1450464
M. Wt: 254.17 g/mol
InChI Key: FAMJESQAWIGWND-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-3,3-dimethylpyrrolidine (4-BP-DMP) is a novel compound that has been used in a variety of scientific research applications. It is a compound of the pyrrolidine family, and its structure consists of a three-membered ring with two methyl groups and a bromine atom attached to a phenyl ring. 4-BP-DMP has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery.

Scientific Research Applications

Application 1: Biological Activities on Rainbow Trout Alevins

  • Summary of Application : This study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative, which has a similar structure to the compound you mentioned, on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of rainbow trout alevins .
  • Methods of Application : The study involved the synthesis of the pyrazoline derivative and its application to rainbow trout alevins. The effects on AchE activity and MDA levels were then measured .
  • Results or Outcomes : The study found that the compound had significant effects on the AchE activity and MDA level in the brain of the alevins, which could potentially affect their behavior and survival .

Application 2: Anticancer Activity

  • Summary of Application : A study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, similar to the compound you mentioned, and their anticancer activity .
  • Methods of Application : The study involved the synthesis of the analogs and their testing against nine panels of 58 cancer cell lines at a concentration of 10^-5 M .
  • Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

Application 3: Radiosynthesis of Fluorine-18 Labeled Compounds

  • Summary of Application : This study reported a new method for the simplified automated synthesis of 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18 F-PD153035] at the 2-position of a quinazoline scaffold using Sep-Pak purification .
  • Methods of Application : The study involved the synthesis of the compound and its purification using a Sep-Pak column. The compound was then used for PET imaging .
  • Results or Outcomes : The compound was obtained in 20–30% yields with more than 99% radiochemical purity. Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

Application 4: Neurotoxic Potentials on Rainbow Trout Alevins

  • Summary of Application : This study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative, which has a similar structure to the compound you mentioned, on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of rainbow trout alevins .
  • Methods of Application : The study involved the synthesis of the pyrazoline derivative and its application to rainbow trout alevins. The effects on AchE activity and MDA levels were then measured .
  • Results or Outcomes : The study found that the compound had significant effects on the AchE activity and MDA level in the brain of the alevins, which could potentially affect their behavior and survival .

Application 5: Radiosynthesis of Fluorine-18 Labeled Compounds

  • Summary of Application : This study reported a new method for the simplified automated synthesis of 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18 F-PD153035] at the 2-position of a quinazoline scaffold using Sep-Pak purification .
  • Methods of Application : The study involved the synthesis of the compound and its purification using a Sep-Pak column. The compound was then used for PET imaging .
  • Results or Outcomes : The compound was obtained in 20–30% yields with more than 99% radiochemical purity. Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

Application 6: Neurotoxic Potentials on Rainbow Trout Alevins

  • Summary of Application : This study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative, which has a similar structure to the compound you mentioned, on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of rainbow trout alevins .
  • Methods of Application : The study involved the synthesis of the pyrazoline derivative and its application to rainbow trout alevins. The effects on AchE activity and MDA levels were then measured .
  • Results or Outcomes : The study found that the compound had significant effects on the AchE activity and MDA level in the brain of the alevins, which could potentially affect their behavior and survival .

properties

IUPAC Name

4-(3-bromophenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-12(2)8-14-7-11(12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMJESQAWIGWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-3,3-dimethylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Bromophenyl)-3,3-dimethylpyrrolidine
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4-(3-Bromophenyl)-3,3-dimethylpyrrolidine
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Reactant of Route 5
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Reactant of Route 6
4-(3-Bromophenyl)-3,3-dimethylpyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.